3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO3 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a bromomethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Bromination: The starting material, 3-methoxyphenylcyclobutane-1-carboxylic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base such as sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 3-(3-azido-5-methoxyphenyl)cyclobutane-1-carboxylic acid.
Oxidation: Formation of 3-(3-bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-(3-bromo-5-methoxyphenyl)cyclobutanol.
Scientific Research Applications
3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-5-methoxyphenyl)cyclobutane-1-carboxylic acid
- 3-(3-Fluoro-5-methoxyphenyl)cyclobutane-1-carboxylic acid
- 3-(3-Iodo-5-methoxyphenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding interactions, and overall biological activity.
Biological Activity
3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring with a carboxylic acid functional group and a phenyl ring substituted with bromine and methoxy groups. These structural elements are crucial for its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of bromine and methoxy groups enhances its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Table 1: Antimicrobial Activity Summary
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate antimicrobial effect | |
Candida albicans | Effective against biofilms |
Anticancer Properties
Research indicates that this compound may also possess anticancer activity. It has been studied for its effects on various cancer cell lines, showing potential for inhibiting tumor growth.
Case Study: Cytotoxic Activity
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including human glioblastoma (U251) and breast adenocarcinoma (MCF-7). The compound demonstrated promising results in reducing cell viability.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Reference |
---|---|---|
U251 (Glioblastoma) | 15.0 ± 2.5 | |
MCF-7 (Breast Cancer) | 12.5 ± 1.8 | |
PC-3 (Prostate Cancer) | 18.4 ± 3.0 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, promoting apoptosis.
Research Findings
Recent research has highlighted the potential of this compound in drug development:
- Synthesis and Characterization : Various synthetic routes have been explored to enhance yield and purity, facilitating further biological testing.
- In Vivo Studies : Animal models have shown promising results with reduced tumor sizes upon administration of the compound, suggesting its viability as a therapeutic agent.
Properties
IUPAC Name |
3-(3-bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-11-5-8(4-10(13)6-11)7-2-9(3-7)12(14)15/h4-7,9H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWCBIXJXVZNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CC(C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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